Stibanium

Description

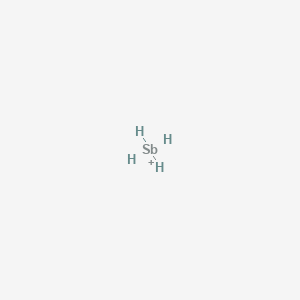

Structure

2D Structure

Properties

Molecular Formula |

H4Sb+ |

|---|---|

Molecular Weight |

125.79 g/mol |

IUPAC Name |

stibanium |

InChI |

InChI=1S/Sb.4H/q+1;;;; |

InChI Key |

HISNRBVYBOVKMB-UHFFFAOYSA-N |

SMILES |

[SbH4+] |

Canonical SMILES |

[SbH4+] |

Origin of Product |

United States |

Synthetic Strategies and Challenges in Stibanium Chemistry

Pathways to Transient and Stabilized Stibanium Species

The term "this compound species" can encompass a range of antimony compounds, including the parent hydride and its cationic derivatives. Stibine (B1205547) (SbH3), the principal covalent hydride of antimony, is typically prepared by the reaction of Sb³⁺ sources with hydride equivalents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). Alternatively, sources of Sb³⁻ can react with protonic reagents like water to produce stibine. wikipedia.org

Stibenium ions, often represented as [SbR₂]⁺ or similar divalent cationic forms, are significantly more reactive than neutral antimony compounds. Their transient nature necessitates specific synthetic approaches and stabilization techniques to allow for their study and application. One common strategy involves the abstraction of a halide from a suitable antimony precursor, often a halostibine, using a silver salt or a strong Lewis acid. For instance, reactions of antimony(III) chloride with phosphine (B1218219) or diphosphine ligands in the presence of Lewis acids like AlCl₃ or Me₃SiSO₃CF₃ can yield ligand-stabilized stibenium and stibinidenium cations. researchgate.net

Stabilization of these reactive cationic species is crucial. This can be achieved through kinetic or thermodynamic approaches. Kinetic stabilization often involves the use of bulky substituents around the antimony center, hindering reactive pathways. Meta-terphenyl ligands have been successfully employed for the kinetic stabilization of stibenium ions. uni-bremen.de Thermodynamic stabilization is frequently achieved through coordination with electron-donating ligands. These can be external ligands or built into the molecular framework for intramolecular coordination. Electron-rich ligands or substituents can fill the vacant p-orbital on the stibenium center, reducing its Lewis acidity but increasing its stability. researchgate.net Examples include stabilization by L-type ligands or bulky substituents. acs.org N-heterocyclic arsenium and stibenium cations have been stabilized using a 1,8-bis(alkylamido)naphthalene framework, generated via a protonation route. researchgate.net, rsc.org

Ligand Design for Coordination-Stabilized Stibenium Cations

The rational design of ligands is paramount in the synthesis and isolation of stable stibenium cations. Ligands can provide stability through σ-donation, π-donation, or a combination of both, as well as through steric bulk.

Various ligand systems have been explored for stabilizing stibenium cations. Carbodicarbene (CDC) and bis(pyridine)carbodicarbene (pyCDC) ligands have been utilized to synthesize and stabilize carbone-stibenium ions through halide abstraction. These ligands engage in a CDC-Pn double bonding interaction with the antimony center, consisting of a strong σ-bond and a weaker π-bond, with the π-bond strengthening as the cationic charge increases. acs.org

Capping arene ligands represent another class of ligands used for stabilizing stibenium ions. These ligands can coordinate to antimony trihalides (PnBr₃, Pn = Sb) and undergo halide abstraction to form di- and tri-cationic complexes. digitellinc.com Modifying the ligand backbone (e.g., between quinolinyl and N-7-azaindolyl scaffolds) and pendant arene substituents (e.g., benzene (B151609) vs. naphthalene) allows for tuning the arene-centroid to antimony distance, influencing the electronic properties around the antimony center. digitellinc.com

Phosphine-based ligands, including pincer systems and diphosphines, have also proven effective. Reactions of SbCl₃ with phosphines or diphosphines in the presence of Lewis acids yield ligand-stabilized stibenium cations. researchgate.net A tridentate P-Sb⁺-P ligand with phosphine buttresses has been designed to facilitate interaction with transition metals, leading to the formation of stibenium-transition metal complexes. acs.org, acs.org, nih.gov

Another example of ligand design involves the use of 1,4-dithiane (B1222100) as both a chelating and bridging ligand to stabilize a [SbCl₂]⁺ cation in an ionic liquid medium. znaturforsch.com, mendeley.com Furthermore, donor-free stibenium cations have been synthesized using specific diamido ligands and halide abstraction, demonstrating excellent catalytic activity in some reactions. rsc.org

The Lewis acidity of stibenium ions is significantly influenced by the nature of the stabilizing ligands. Highly coordinated stibenium ions with multiple donor atoms may exhibit reduced Lewis acidity. acs.org Conversely, some ligand designs aim to maintain or even enhance the Lewis acidity, as seen with certain carbodicarbene-stibenium ions which exhibit high acceptor numbers comparable to strong Lewis acids like BF₃. acs.org

Here is a table summarizing some ligand types and their effects on stibenium cations:

| Ligand Type | Examples | Stabilization Mechanism(s) | Notes |

| Bulky Aryl Ligands | meta-terphenyl | Kinetic Stabilization | Prevents decomposition pathways. uni-bremen.de |

| Electron-Donating Ligands | Phosphines, Diphosphines, N-heterocycles | Thermodynamic (Coordination) | Fills vacant p-orbital, reduces reactivity. researchgate.net, researchgate.net |

| Pincer Ligands | P-Sb-P pincer, NCN-pincer frameworks | Intramolecular Coordination | Geometric constraints aid stabilization. acs.org, rsc.org, acs.org |

| Capping Arene Ligands | Functionalized arenes | Arene-Pn interaction, Coordination | Tunable electronic and steric effects. digitellinc.com |

| Carbodicarbene (CDC) Ligands | CDC, pyCDC | σ and π donation (double bond character) | Can yield highly Lewis acidic cations. acs.org |

| Diamido Ligands | L1 (1,2-C₆H₄{N(CH₂ᵗBu)}₂) | Coordination | Can lead to donor-free cations. rsc.org |

| Dithiane | 1,4-dithiane | Chelating and Bridging Coordination | Used in ionic liquids. znaturforsch.com, mendeley.com |

Methodological Advancements in Antimony Hydride Generation

The generation of antimony hydrides, particularly stibine (SbH₃), is a fundamental aspect of antimony chemistry and a prerequisite for synthesizing certain this compound species or utilizing them in various applications. Traditional methods for preparing stibine involve the reduction of Sb³⁺ compounds or the protonation of antimonides. wikipedia.org

Recent methodological advancements have focused on improving the accessibility and handling of antimony hydride precursors, particularly alkali metal antimonides (MSbH₂). These compounds serve as valuable transfer reagents for SbH₂⁻ groups but have historically suffered from instability. A new approach involves the synthesis and isolation of alkali metal antimonides of the type [M(L)ₓSbH₂] (M = Li, Na, K, Rb, Cs; L = donor ligand) by reacting stibine with bases like n-butyllithium or alkali metal hexamethyldisilazides/tert-butoxides in the presence of stabilizing ligands such as pmdta or crown ethers. chemistryviews.org, nih.gov The use of appropriate crown ethers has enabled the isolation and characterization of these antimonides at room temperature, overcoming previous stability issues. chemistryviews.org, nih.gov This improved accessibility to stable alkali metal antimonides opens up new avenues for the synthesis of various antimony hydride derivatives, including the first primary silylstibane, (Me₃Si)₃SiSbH₂, synthesized from a sodium antimonide adduct. chemistryviews.org, nih.gov

In addition to the synthesis of molecular antimony hydrides, hydride generation techniques are widely used in analytical chemistry for the determination of antimony. These methods typically involve the reaction of antimony compounds in a sample with a reducing agent (like NaBH₄) in acidic solution to generate volatile stibine. rsc.org, pjoes.com Advancements in this area focus on optimizing the efficiency and sensitivity of stibine generation for analytical purposes.

In Situ Formation and Detection Methodologies

Many reactive antimony species, including transient this compound ions and stibine, are often generated and detected in situ due to their instability. In situ techniques are particularly important in analytical chemistry and for studying reaction intermediates.

In the context of analytical determination, in situ hydride generation is a well-established technique. Antimony compounds in a sample are converted to volatile stibine within the analytical system, which is then transported to a detector. rsc.org, pjoes.com This approach is commonly coupled with atomic absorption spectrometry (AAS), atomic emission spectrometry (AES), or mass spectrometry (MS). acs.org, pjoes.com

Significant advancements have been made in in situ trapping techniques coupled with hydride generation for enhanced sensitivity in antimony analysis. This involves generating stibine and then trapping it on a suitable surface, such as an iridium-coated tungsten coil or within a graphite (B72142) furnace, before atomization and detection. rsc.org, rsc.org, acs.org, rsc.org, researchgate.net This preconcentration step allows for lower detection limits compared to traditional methods. rsc.org, rsc.org

In situ techniques are also applied to the speciation of antimony, allowing for the differentiation between different oxidation states, primarily Sb(III) and Sb(V). This is based on the different kinetics of hydride generation for these species under controlled pH conditions. pjoes.com By adjusting the reaction conditions, specific antimony species can be selectively converted to stibine and detected. rsc.org, pjoes.com

Beyond analytical chemistry, in situ formation and detection are crucial for studying transient stibenium ions and other reactive intermediates in synthetic reactions. While direct detection of highly transient species can be challenging, spectroscopic methods and trapping experiments can provide evidence for their formation. The design of stabilizing ligands, as discussed in Section 3.2, is often aimed at enabling the isolation and characterization of species that would otherwise only exist transiently in situ.

Analytical methods utilizing in situ hydride generation and detection:

| Method | Principle | Detection Method(s) | Key Feature(s) |

| Hydride Generation-Atomic Absorption Spectrometry (HG-AAS) | In situ generation of stibine, transported to AAS atomizer. | AAS | Standard method for antimony determination. rsc.org, pjoes.com |

| Hydride Generation-In Situ Trapping-AAS | In situ generation and trapping of stibine on a surface before atomization. | AAS | Enhanced sensitivity through preconcentration. rsc.org, rsc.org, rsc.org |

| Hydride Generation-Atomic Emission Spectrometry (HG-AES) | In situ generation of stibine, transported to AES plasma. | AES | Alternative detection method. pjoes.com |

| Hydride Generation-Mass Spectrometry (HG-MS) | In situ generation of stibine, transported to MS. | MS | High sensitivity and potential for speciation. pjoes.com |

| Cathodic Stripping Voltammetry (CSV) with In Situ Plating | Electro-deposition of Sb species, followed by reduction to stibine. | Voltammetry | Speciation of Sb(III) and Sb(V). researchgate.net |

Reactivity and Reaction Mechanisms of Stibanium and Its Derivatives

Electrophilic and Nucleophilic Character of Stibenium

Stibenium ions, formally represented as SbR₂⁺ where R are substituents, can be understood as heavier analogues of carbenes, isoelectronic with Group 14 carbene analogues wikipedia.org. This electronic structure suggests that stibenium centers are typically electron-deficient and thus exhibit electrophilic character. Research on substituted stibenium ions, such as a bis(ferrocenyl)stibenium species, has provided insights into their electronic properties nih.gov. Density Functional Theory (DFT) calculations performed on this stabilized stibenium revealed ligand-to-metal charge-transfer absorption bands arising from electron transfer from ferrocenyl moieties to the antimony center, indicating high electrophilicity at the Sb atom nih.gov. Electrophilic species are generally characterized by their affinity for electron-rich centers or nucleophiles byjus.comyoutube.comresearchgate.net.

Intramolecular Coordination Effects on Reactivity

Intramolecular coordination plays a significant role in stabilizing otherwise reactive or unstable species in main group chemistry, including stibenium ions nih.govrsc.orgrsc.org. The isolation of a bis(ferrocenyl)stibenium stabilized by intramolecular phosphine (B1218219) coordination exemplifies this effect nih.gov. Such internal coordination can influence the electronic environment and coordination geometry around the antimony center, thereby affecting its reactivity nih.gov. While studies on intramolecular coordination in other systems like boron and tin have demonstrated its impact on properties and reactivity rsc.orgrsc.org, the principle extends to antimony, allowing for the isolation and study of reactive species like stibenium ions that would otherwise be transient nih.gov.

Mechanisms of Stibanium-Mediated Transformations

This compound salts and related antimony compounds can participate in various chemical transformations, sometimes acting as reagents or catalysts. For instance, tetraphenyl this compound iodide ((C₆H₅)₄SbI) has been reported in a reaction involving oxetane (B1205548) and carbon dioxide, leading to the formation of trimethylene carbonate . This suggests a potential role for this compound species in ring-opening or addition reactions . While detailed mechanisms for this compound-mediated transformations are specific to the reaction conditions and the particular antimony species involved, they can potentially involve steps analogous to those found in other areas of chemistry, such as nucleophilic attack, ligand exchange, or activation of substrates through coordination byjus.comlibretexts.orgfiveable.melibretexts.orgchemguide.co.uk. The reactivity of related antimony compounds, like stibine (B1205547) oxides, which can engage in 1,2-addition chemistry nih.gov, may also offer insights into possible reaction pathways for this compound species.

Ligand Exchange and Addition Reactions

Ligand exchange reactions are fundamental processes in coordination chemistry where one ligand in a complex is substituted by another fiveable.melibretexts.orgchemguide.co.uksavemyexams.com. Substituted this compound ions, being cationic antimony complexes, can undergo ligand exchange reactions. These reactions are crucial for understanding the dynamic behavior and potential transformations of this compound derivatives. The mechanism of ligand exchange can be associative or dissociative, depending on whether the incoming ligand binds before the outgoing ligand leaves or vice versa fiveable.me. Factors such as the nature of the ligands, the central metal (antimony in this case), solvent polarity, and temperature influence the rate and equilibrium of these reactions fiveable.mesavemyexams.com.

Advanced Spectroscopic Characterization Methodologies

Atomic Spectrometry Techniques for Antimony Species Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectroscopy (ICP-OES) in Antimony Analysis

ICP-MS and ICP-OES are widely used atomic spectroscopy techniques for the determination of elements in various sample types. ICP-OES is often employed for routine analysis of elements in aqueous solutions in the concentration range of mg/L to µg/L, allowing simultaneous determination of numerous metals and some non-metals. uni-saarland.de ICP-MS, on the other hand, is an ultrasensitive and selective method suitable for trace element analysis and isotopic composition determination in the concentration range of µg/L to ng/L. uni-saarland.denih.gov Both techniques involve introducing a sample solution into an inductively coupled argon plasma, where elements are excited and ionized. uni-saarland.de In ICP-OES, the excited atoms emit light at characteristic wavelengths, which are detected and quantified. uni-saarland.dedrawellanalytical.com In ICP-MS, the generated ions are passed through a mass spectrometer to separate and detect them based on their mass-to-charge ratio. uni-saarland.de

For antimony analysis, both ICP-MS and ICP-OES can be used for total antimony determination. ICP-MS offers higher sensitivity compared to ICP-OES, with detection limits typically in the ng/L range or below for most elements. nih.govspectroscopyonline.com ICP-OES generally has higher detection limits, around 50 µg/L for total Sb, although this can be improved with techniques like hydride generation. nih.gov

Speciation analysis, which involves identifying and quantifying different chemical forms of an element, is particularly important for antimony due to the varying toxicity and mobility of its species, such as Sb(III) and Sb(V). drawellanalytical.comdtu.dk Hyphenated techniques, coupling a separation method like liquid chromatography (LC) or gas chromatography (GC) with ICP-MS or ICP-OES, are commonly employed for antimony speciation. nih.govdtu.dk LC-ICP-MS is frequently used for the separation and detection of antimony species in environmental samples like water and sediments, offering high selectivity and sensitivity. nih.gov LC-ICP-OES methods have also been developed for the direct and simultaneous quantification of Sb(III) and Sb(V) in aqueous samples, showing good separation and linearity. nih.govtandfonline.com

Hydride generation (HG) is a widely adopted and effective sample treatment technique that can be coupled with atomic spectrometric techniques, including ICP-MS and ICP-OES, for antimony speciation. nih.govmdpi.commdpi.com HG offers advantages in terms of sensitivity and selectivity for antimony species. mdpi.com For instance, HG coupled with ICP-MS (HG-ICP-MS) or ICP-OES (HG-ICP-OES) allows for lower detection limits compared to conventional liquid nebulization. nih.gov A simple and fast non-chromatographic method for inorganic antimony speciation utilizes Multisyringe Flow Injection Analysis (MSFIA) coupled with online HG-ICP-MS. mdpi.comresearchgate.net This automated method quantifies Sb(III) after chemical vapor generation and determines total antimony after reducing Sb(V) to Sb(III), with Sb(V) calculated by difference. mdpi.comresearchgate.net This MSFIA-HG-ICP-MS system has demonstrated low detection limits for Sb(III) (0.016 µg/L) and good recovery rates in water samples. mdpi.comresearchgate.net

While hyphenated techniques like LC-ICP-MS and LC-ICP-OES are powerful for speciation, challenges exist, such as potential low chromatographic recovery in complex matrices due to the formation of antimony polymers. dtu.dk Sample preparation procedures, such as acidic hydrolysis with chelating ligands, can help improve recovery by breaking down these macromolecules and stabilizing Sb(III). dtu.dk

Isotopic Analysis using Hydride Generation-Based Purification

Isotopic analysis of antimony, specifically the determination of its isotopic composition (δ¹²³Sb), is a valuable tool for tracing antimony sources and understanding its geochemical behavior in various systems. acs.orgnih.gov Antimony has two naturally stable isotopes: ¹²¹Sb (57.2%) and ¹²³Sb (42.8%). acs.org Accurate and precise determination of Sb isotopic compositions in natural samples, particularly those with low concentrations and complex matrices, can be challenging. acs.orgnih.gov

Hydride generation-based purification methods have emerged as effective strategies for high-precision antimony isotope analysis. HG can be employed as a purification step to effectively isolate antimony from major matrix elements that can interfere with isotopic measurements. acs.orgnih.gov A novel two-step purification method utilizes HG in the first step for matrix separation, followed by further purification with a thiol silica (B1680970) column. acs.orgnih.gov This method has achieved complete antimony purification recovery and effective removal of matrix elements, with procedure blanks below detection limits. acs.orgnih.gov The HG purification process can be relatively rapid, taking approximately 1 hour for a 1 L water sample and 1.5 hours for a 1 g geological sample. acs.orgnih.gov Application of this method to antimony standard solutions and geochemical reference samples has yielded δ¹²³Sb values in excellent agreement with reference data, indicating that no isotopic fractionation occurred during the HG purification step. acs.orgnih.gov This approach has been successfully applied to low-antimony environmental samples, demonstrating its effectiveness for accurate and precise isotopic analysis. acs.orgnih.gov

Coupling HG with multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) allows for sensitive and precise species-specific antimony isotope analysis. hawaii.eduacs.orgnih.gov A method involving HPLC coupled with HG-MC-ICP-MS enables the simultaneous online determination of the isotopic compositions of different antimony species, such as Sb(III) and Sb(V), in a single analytical run. acs.orgnih.gov This approach has achieved high precision for δ¹²³Sb values for both Sb(III) and Sb(V) with minimal sample consumption. acs.orgnih.gov Studies using this method have also investigated isotopic fractionation during the reduction of Sb(V) to Sb(III), revealing preferential reduction of the lighter isotope, ¹²¹Sb. acs.orgnih.gov

Flow injection (FI) coupled with HG-MC-ICP-MS has also demonstrated precise antimony isotopic analysis with even lower sample requirements. acs.orgnih.gov These HG-based methods for isotopic analysis provide powerful tools for investigating antimony isotopic fractionation in various environmental processes and contribute to a better understanding of the biogeochemical cycle of antimony. acs.orgnih.gov

Coordination Chemistry of Stibanium and Stibenium Complexes

Ligand-Based Stabilization Strategies

Ligand design is paramount in stabilizing heavy p-block ions like stibenium. digitellinc.commit.edu Anionic ligands with large steric profiles and carbenes have been widely used to stabilize subvalent heavy group 15 element compounds. mit.edu Cationization is a common method to enhance the Lewis acidity of heavy group 15 elements by creating a vacant p orbital on the pnictogen atom. mit.edu

Neutral donor ligands, such as carbodicarbenes and capping arene ligands, have been investigated for the stabilization of heavy pnictenium ions. mit.edu The use of strongly donating carbodicarbene ligands can lead to the isolation of mono-, di-, and tri-cationic antimony species. mit.edu These complexes can exhibit multiple bond character between carbon and antimony, representing examples of stibaalkene cationic compounds. mit.edu

Capping arene ligands, such as those based on quinolinyl and N-7-azaindolyl scaffolds, can coordinate to pnictogen tribromides (PnBr₃, Pn = Sb, Bi) to form bidentate complexes stabilized by a pendant arene-pnictogen interaction. digitellinc.com Halide abstraction from these neutral adducts can afford ionic compounds. digitellinc.com The ligand backbone can be modified to influence the distance between the pendant arene and the pnictogen atom, contributing to electronic differences around the pnictogen center. digitellinc.com Steric effects can also be modulated by changing the pendant arene substituent. digitellinc.com

Bulky meta-terphenyl ligands have been shown to provide sufficient steric protection to stabilize newly created stibenium ions. wikipedia.org

Formation of Organoantimony(V) Hydrides and Onium Salts

Organoantimony(V) compounds are known with coordination numbers four, five, and six. nottingham.ac.uk Pentavalent antimony compounds readily form "tetrahedral onium" cations and "octahedral and hexacoordinated ate" anions. libretexts.org

The synthesis of organoantimony(V) compounds often begins with tricoordinate antimony compounds (stibines). wikipedia.org Oxidative addition of halogens to stibines can yield pentacoordinate antimony compounds called stiboranes, such as the reaction of triphenylstibine with chlorine to form triphenylantimony (B1630391) dichloride (Ph₃SbCl₂). wikipedia.org These dichlorostiboranes feature pentacoordinate Sb(V) with trans-diaxial chloride ligands. wikipedia.org Reaction of dichlorostiboranes with organolithium reagents can lead to the formation of pentaorganoantimony compounds, like pentaphenylantimony (Ph₅Sb). wikipedia.org

Organoantimony(V) compounds can form onium compounds and ate complexes. wikipedia.org Unsymmetrical stiboranes can be obtained through stibonium ions, for example, by reacting R₅Sb with X₂ to form [R₄Sb]⁺[X]⁻ and RX, followed by reaction with R'MgX to yield R₄R'Sb. wikipedia.org

Stibonium is an antimony hydride and an onium cation, being the conjugate acid of stibane. nih.gov Organoantimony(V) dihydroperoxides, such as trialkyl and triaryl derivatives, can be synthesized by the reaction of corresponding dibromide antimony(V) complexes with hydrogen peroxide in the presence of ammonia. researchgate.net

Heteroleptic Stibenium Systems

Heteroleptic stibenium systems involve an antimony center coordinated to different types of ligands. The stabilization of these systems often relies on bulky or chelating ligands.

While the chemistry of NHC adducts of cationic phosphorus and arsenic is well-developed, corresponding studies of stibenium ions are less common. rsc.orgsci-hub.se However, carbene-supported stibinidenes, formally antimony(I) fragments stabilized by diamidocarbene ligands, have been reported. researchgate.net These exhibit a strong π-backbonding interaction between the carbene ligand and the antimony(I) center. researchgate.net

Heteroleptic amidinate complexes of heavy group 15 elements have been investigated. The reaction of a heteroleptic triamidostibine with triflic acid can generate a base-stabilized stibenium cation. researchgate.net

Triphenylphosphine-stabilized diphenylstibenium salts of the types [(Ph₃P)EPh₂]PF₆ (E = Sb) and [(Ph₃P)₂EPh₂]PF₆ (E = Sb) have been synthesized and characterized. acs.org The coordination geometries around the antimony center in these complexes are distorted trigonal pyramidal and distorted trigonal bipyramidal, respectively, with the stereochemically active lone pair occupying an equatorial position in the trigonal plane. acs.org

Metal-Stibenium Interactions in Polymetallic Frameworks

The interaction between stibenium ions and metal centers, particularly in polymetallic frameworks, is an emerging area of research. Cationic pnictogen ligands, including stibenium ions, can potentially coordinate to electron-rich metal centers. researchgate.net

While studies on the coordination chemistry of cationic divalent pnictogen ligands like nitrenium and phosphenium ions are extensive, corresponding studies involving the heavier stibenium ion are less frequent. researchgate.net Designing tridentate ligands, such as a P-Sb⁺-P ligand with phosphine (B1218219) buttresses, has been explored to facilitate Sb⁺-metal interactions with late transition metals. researchgate.net

Metal cluster-SbR₃ bonds are generally considered relatively weak, and the SbR₃ ligand can readily dissociate. researchgate.net However, the chemistry of stibines has seen renewed interest due to potential applications in material science and catalysis. researchgate.net

Some studies have explored reactions between halogenated phenylantimony compounds and transition metal anions to yield complexes incorporating Ph₂Sb or PhSb moieties. nottingham.ac.uk While the direct coordination of discrete stibenium ions within polymetallic frameworks is an area requiring further exploration, the use of stibine (B1205547) ligands that can be oxidized or modified to generate cationic antimony species in situ or as part of a larger coordination complex is a promising approach.

Applications in Advanced Materials Science and Catalysis Research

Stibanium as a Precursor in Materials Synthesis

While the this compound cation ([SbH4]+) is not typically cited directly as a material synthesis precursor, neutral antimony trihydride (stibine, SbH3) is a well-established precursor, particularly in the synthesis of antimony-containing thin films and semiconductor materials. Stibine (B1205547) is a colorless gas and the principal covalent hydride of antimony. wikipedia.org It is often synthesized by the reaction of Sb3+ sources with hydride equivalents, such as the reaction of antimony(III) chloride with lithium aluminum hydride. wikipedia.orggoogle.com

Stibine has been explored as an antimony source for techniques like chemical vapor deposition (CVD). google.comcambridge.orgmocvd-precursor-encyclopedia.de However, its thermal instability at room temperature, leading to decomposition into metallic antimony and hydrogen gas, has historically limited its widespread use. google.commocvd-precursor-encyclopedia.deilo.orginchem.org Deuterated stibine (SbD3) has shown significantly greater thermal stability compared to SbH3 due to isotopic stabilization, making it a more viable precursor for applications like ion implantation and CVD where room temperature stability is crucial. google.comcambridge.orgresearchgate.net SbD3 can be stored for weeks at room temperature with minimal decomposition. google.comcambridge.orgresearchgate.net

Stibine has been successfully applied as an antimony MOCVD precursor for the homo-epitaxial growth of single crystal InSb layers. mocvd-precursor-encyclopedia.de Using stibine along with triethylindium (B1595915) (TEIn) allowed for the growth of InSb films with good morphology at temperatures as low as 300°C. mocvd-precursor-encyclopedia.de

Role of Antimony Hydrides in High-Temperature Superconductivity Research

Antimony hydrides have garnered significant attention in the search for high-temperature superconductors under high pressure. Theoretical and experimental studies have explored the behavior of various antimony hydrides (SbHn, where n=1-7) under extreme pressures. arxiv.orgresearchgate.netresearchgate.netresearchgate.netarxiv.orgnih.goveurekalert.orgnih.govscispace.com

A notable finding is the theoretical prediction and experimental observation of superconductivity in antimony polyhydrides at high pressures. researchgate.netresearchgate.netarxiv.orgnih.goveurekalert.orgnih.gov Specifically, the SbH4 stoichiometry with P63/mmc symmetry has been theoretically predicted to be stable and metallic in the pressure range of 127-300 GPa. arxiv.orgresearchgate.net This phase is characterized by the coexistence of covalent and ionic bonds and contains quasi-molecular H2 units. arxiv.org

Experimental studies using diamond anvil cells and laser heating have synthesized antimony polyhydrides at high pressure and temperature. researchgate.netresearchgate.netarxiv.orgnih.goveurekalert.orgnih.gov These experiments have revealed superconducting transitions with critical temperatures (Tc) as high as 116 K at 184 GPa. researchgate.netresearchgate.netarxiv.orgnih.goveurekalert.orgnih.gov This places antimony polyhydride as having the second highest Tc among polyhydrides of main group elements (IIIA to VIIA), after sulfur hydride (H3S). researchgate.netresearchgate.netarxiv.orgnih.govnih.gov

Theoretical calculations for the P63/mmc-SbH4 phase at 150 GPa have predicted a Tc of 106 K, attributed primarily to intermediate-frequency phonon modes. arxiv.orgresearchgate.net The superconducting coherent length in the experimentally observed antimony polyhydride superconductor at 184 GPa was determined to be approximately 40 Å. researchgate.netresearchgate.netarxiv.orgnih.govnih.gov

Research in this area focuses on understanding the crystal structures, stability, and electron-phonon coupling mechanisms in these high-pressure hydride phases. arxiv.orgresearchgate.netscispace.com The discovery of high-temperature superconductivity in antimony polyhydrides contributes to the broader effort to find superconductors with high critical temperatures at potentially lower pressures than pure metallic hydrogen. arxiv.orgresearchgate.netnih.govscispace.com

This compound and its Derivatives in Catalytic Processes

Antimony compounds, including derivatives of antimony hydrides, have shown utility in various catalytic processes. While the this compound cation ([SbH4]+) itself is not commonly reported as a catalyst, neutral antimony hydrides and organoantimony compounds participate in catalytic reactions.

Antimony compounds have been investigated as catalysts in both organic synthesis and polymer chemistry. osti.govacs.orgd-nb.infogold-mann.de Their catalytic activity can stem from their Lewis acidity or involvement in redox cycles. osti.govacs.org

Mechanistic Insights into Catalytic Cycles

Mechanistic studies are crucial for understanding the role of antimony in catalytic cycles. In some cases, antimony centers act as the primary catalytic site, while in others, they may cooperate with ligands or other metal centers. osti.govacs.org

For instance, in the electrocatalytic hydrogen evolution reaction (HER), antimony porphyrin complexes have been studied. osti.gov Mechanistic investigations, supported by quantum chemistry calculations, suggest that the catalytic cycle involves the redox activity of both the porphyrin ligand and the antimony center. osti.gov The antimony atom can mediate interactions between the redox-active ligand and other groups involved in the cycle, including hydride intermediates. osti.gov

In photocatalysis, high-valent antimony-oxo porphyrins have been explored for redox-neutral C–H to C–C bond conversion. acs.org Mechanistic analysis indicates that the excited state of these complexes exhibits oxyl radical behavior, while the Sb(V) center maintains its high oxidation state, primarily supporting the oxo moiety and activating coordinated ligands. acs.org This suggests a spectator role for antimony in the key photocatalytic steps in this specific system. acs.org

Antimony phosphanides have been investigated for catalytic hydrophosphination reactions. d-nb.info Stoichiometric experiments have provided insights into the proposed catalytic cycle, including the insertion of isocyanate into an Sb-P bond and subsequent reaction with a phosphane. d-nb.info

Heterogeneous vs. Homogeneous Catalysis Paradigms

Antimony compounds are employed in both heterogeneous and homogeneous catalysis. acs.orggold-mann.deresearchgate.netiitianacademy.comchemistrystudent.com The choice between these paradigms depends on factors such as reaction conditions, ease of catalyst separation, and desired product selectivity. iitianacademy.comchemistrystudent.com

In homogeneous catalysis, the catalyst is in the same phase as the reactants. iitianacademy.comchemistrystudent.com Antimony compounds like antimony triglycolate, antimony trioxide, and antimony triacetate are used as homogeneous catalysts, for example, in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). gold-mann.deiitianacademy.com An advantage of homogeneous catalysts is that all catalyst molecules are exposed to the reactants, potentially leading to faster reaction rates. iitianacademy.com However, separating the catalyst from the products can be challenging. iitianacademy.com

Heterogeneous catalysis involves the catalyst being in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chemistrystudent.com This facilitates catalyst separation and recycling. researchgate.net Silica-supported antimony(III) chloride has been demonstrated as a reusable heterogeneous catalyst for the synthesis of quinoxaline (B1680401) derivatives. researchgate.net In this system, dispersed SbCl3 coordinates with surface hydroxyl groups on silica (B1680970), forming stable Lewis acid sites that catalyze the reaction. researchgate.net Antimony-based photocatalysts, often in solid forms like antimony-doped materials or oxides, are used in heterogeneous photocatalysis for applications such as CO2 reduction and degradation of pollutants. acs.org

Antimony films deposited by the decomposition of stibine have also shown catalytic activity in reactions like the decomposition of hydrides. cdnsciencepub.com

Potential in Hydrogen Storage Research within Hydride Systems

Hydrogen storage is a critical area of research for developing sustainable energy systems. mdpi.comfrontiersin.org Metal hydrides, which can store hydrogen within their chemical bonds in solid or liquid form, are promising materials for this application due to their high energy densities. mdpi.comfrontiersin.org

While the primary focus in metal hydride hydrogen storage research has been on materials like MgH2, NaAlH4, and complex metal hydrides, antimony hydrides and antimony-containing hydride systems have also been considered, albeit to a lesser extent for bulk hydrogen storage compared to other metal hydrides. mdpi.comfrontiersin.orgacs.org

Stibine (SbH3) has been mentioned in the context of hydrogen storage potential, likely related to its ability to decompose into antimony metal and hydrogen gas. researchgate.netresearchgate.net However, its inherent instability at ambient conditions presents a significant challenge for practical hydrogen storage applications. google.commocvd-precursor-encyclopedia.deilo.orginchem.org Research into stabilizing antimony hydrides, such as the work on deuterated stibine, could potentially have implications for hydrogen storage, although this is not their primary reported application. google.comcambridge.orgresearchgate.net

The high-pressure antimony polyhydrides discussed in the context of superconductivity, such as SbH4, contain significant amounts of hydrogen. arxiv.orgresearchgate.neteurekalert.org While these phases exist under extreme pressure, the fundamental understanding of hydrogen interactions and bonding in these antimony-rich hydride structures could potentially inform the design of new materials for hydrogen storage that operate under less stringent conditions. arxiv.orgresearchgate.netscispace.com However, practical hydrogen storage applications typically require reversible hydrogen absorption and desorption at moderate temperatures and pressures. frontiersin.orgacs.org

Further research is needed to explore the potential of antimony-containing hydride systems for practical hydrogen storage solutions, focusing on improving stability, increasing hydrogen capacity, and optimizing absorption/desorption kinetics under relevant conditions.

Emerging Research Directions and Future Perspectives

Integration of Experimental and Computational Methodologies

The study of stibanium and other antimony hydrides increasingly relies on a synergistic approach combining experimental techniques with advanced computational methodologies. Theoretical calculations, particularly ab initio methods and density functional theory (DFT), play a crucial role in predicting molecular structures, spectroscopic properties, reaction pathways, and stability of transient or difficult-to-synthesize this compound species. researchgate.netiphy.ac.cnjyu.firsc.orgiastate.edu

Computational studies can provide insights into the electronic structure and bonding within this compound and its derivatives, aiding in the understanding of their reactivity. For instance, theoretical calculations have been employed to investigate the spectroscopic properties and transition dipole moments of antimony hydride molecules, with results showing good agreement with available experimental data. researchgate.netiphy.ac.cn This integration allows researchers to explore potential novel this compound architectures and reaction mechanisms before undertaking challenging experimental synthesis, optimizing experimental design and reducing the resources required. iastate.edu

Experimental techniques such as various forms of spectroscopy (e.g., NMR, IR, Raman) are essential for characterizing synthesized this compound compounds and validating computational predictions. The combination of computational modeling and experimental verification is crucial for advancing the understanding of these complex systems. jyu.firsc.org

Exploration of Novel this compound Architectures

The exploration of novel this compound architectures extends beyond the simple SbH4+ cation to include substituted stibonium salts and potentially polymeric or cluster-like antimony hydrides under specific conditions. Research in this area is driven by the potential to discover compounds with unique properties for various applications.

Substituted stibonium salts, with organic groups replacing one or more hydrogen atoms, represent a class of compounds with diverse potential. Examples include tetraphenylstibonium (B1235638) iodide and tetrabenzylstibonium bromide, which have been explored in the context of thermosetting resin compositions. google.com.na Other examples of substituted this compound compounds found in research include dichloro(diphenyl)this compound and tetra-para-tolylstibonium bromide. nih.govmolaid.com The synthesis and characterization of these novel organoantimony compounds contribute to a broader understanding of antimony's bonding capabilities and the factors influencing the stability and reactivity of stibonium centers.

Under high-pressure conditions, novel antimony polyhydride structures have been theoretically predicted and experimentally observed. researchgate.netresearchgate.net For example, a stoichiometry of SbH4 with P63/mmc symmetry has been theoretically found to be stable at high pressures and predicted to be a metallic phase. researchgate.net Experimental studies using diamond anvil cells and laser heating have reported the synthesis of antimony polyhydrides exhibiting superconductivity at high pressures with critical temperatures up to 116 K. researchgate.netresearchgate.net This highlights the potential for discovering unexpected and potentially valuable properties in antimony hydrides under extreme conditions.

Green Chemistry Principles in Antimony Hydride Synthesis

The synthesis of antimony hydrides, particularly stibine (B1205547) (SbH3), has historically involved processes with significant environmental and safety concerns due to the toxicity and flammability of the products and the generation of hazardous byproducts. wikipedia.orgservice.gov.uknih.gov Applying green chemistry principles to the synthesis of antimony hydrides and their precursors is a critical emerging research direction aimed at developing more sustainable and environmentally friendly methodologies. acs.orgibm.comipoint-systems.com

Efforts are being made to develop cleaner synthetic routes that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents. ibm.comipoint-systems.com While specific examples focusing directly on the "green" synthesis of the this compound cation (SbH4+) are limited, research into the sustainable production of related antimony compounds, such as the recovery of antimony from waste streams, is highly relevant. europa.eursc.org For instance, eco-friendly processes for recovering antimony from mine tailings and industrial waste, like lamp phosphor waste, are being developed to reduce reliance on primary mining and minimize environmental impact. europa.eursc.org These processes often involve steps that could potentially be integrated into or inform cleaner routes to antimony hydrides or their precursors.

Furthermore, research into alternative methods for generating antimony hydrides, such as electrochemical hydride generation, is being explored, offering potential advantages in terms of control and reduced chemical waste compared to traditional methods involving strong reducing agents. acs.orgtandfonline.comresearchgate.net

Challenges and Opportunities in this compound Research

Research into this compound and related antimony hydrides presents both significant challenges and exciting opportunities.

Challenges:

Toxicity and Instability: Stibine (SbH3), the conjugate base of this compound, is highly toxic and flammable, posing significant handling challenges. wikipedia.orgservice.gov.uknih.gov this compound itself, as a cation, is likely reactive, and the isolation and characterization of stable this compound salts can be difficult.

Synthetic Difficulty: The synthesis of well-defined this compound compounds and novel antimony hydride architectures often requires specialized techniques and stringent reaction conditions.

Limited Fundamental Understanding: Compared to lighter pnictogen hydrides (like ammonium), the fundamental chemistry of this compound is less explored, particularly regarding its reactivity in various chemical environments and the stability of substituted derivatives.

Characterization: Characterizing highly reactive or unstable this compound species requires advanced spectroscopic and analytical techniques.

Opportunities:

Novel Reactivity: The unique electronic structure of antimony offers potential for discovering novel reaction pathways and catalytic applications involving this compound intermediates or derivatives.

Materials Science: The discovery of superconductivity in antimony polyhydrides at high pressure highlights the potential for antimony hydrides in materials science, particularly in the search for high-temperature superconductors. researchgate.netresearchgate.net

Sustainable Chemistry: Developing green synthesis routes for antimony hydrides and utilizing antimony from recycled sources aligns with the growing demand for sustainable chemical processes. ibm.comipoint-systems.comeuropa.eursc.org

Computational Chemistry: Advances in computational power and methodologies provide unprecedented opportunities to study the properties and reactivity of this compound and predict novel structures, guiding experimental efforts. researchgate.netiphy.ac.cnjyu.firsc.orgiastate.edu

Exploration of Substituted Stibonium Salts: Further research into substituted stibonium salts could lead to the development of new catalysts, ligands, or functional materials.

The future of this compound research lies in overcoming the inherent challenges through the development of innovative synthetic strategies, leveraging advanced characterization techniques, and fully integrating computational and experimental approaches to unlock the potential of this intriguing class of antimony compounds.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing high-purity Stibanium, and how can contamination be minimized?

- Methodology : Use controlled inert-atmosphere techniques (e.g., glovebox or Schlenk line) to prevent oxidation. Characterize intermediate products via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometric ratios . Purification via zone refining or vacuum sublimation can reduce impurities below 0.1% .

Q. What standardized characterization techniques are essential for confirming this compound’s structural and thermodynamic properties?

- Methodology : Employ XRD for crystallographic analysis, differential scanning calorimetry (DSC) for phase transitions, and Raman spectroscopy for vibrational mode identification. Cross-validate data with density functional theory (DFT) simulations to resolve ambiguities in bond angles or lattice parameters .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions (e.g., humidity, temperature)?

- Methodology : Conduct accelerated aging studies by exposing samples to controlled humidity (20–90% RH) and temperature cycles (−20°C to 150°C). Monitor degradation using thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) to identify decomposition pathways .

Advanced Research Questions

Q. How should contradictory data on this compound’s electronic bandgap (reported as 1.2–1.7 eV) be systematically analyzed?

- Methodology : Investigate synthesis conditions (e.g., precursor ratios, annealing time) across studies. Perform ultraviolet-visible spectroscopy (UV-Vis) with Tauc plot analysis under identical instrumental settings. Compare results with DFT-calculated band structures, noting deviations caused by defects or doping .

Q. What strategies resolve discrepancies in reported crystal structures (e.g., cubic vs. orthorhombic phases) of this compound?

- Methodology : Replicate synthesis protocols from conflicting studies, ensuring precise control of cooling rates and pressure. Use synchrotron XRD for high-resolution phase identification. Apply Rietveld refinement to quantify phase mixtures and identify metastable intermediates .

Q. How can computational models be optimized to predict this compound’s reactivity with halogens or chalcogens?

- Methodology : Calibrate DFT functionals (e.g., PBE vs. HSE06) against experimental reaction enthalpies. Validate transition-state geometries using nudged elastic band (NEB) calculations and compare with in situ X-ray photoelectron spectroscopy (XPS) data during reaction trials .

Q. What advanced statistical methods are suitable for analyzing multivariate data in this compound’s catalytic performance studies?

- Methodology : Apply principal component analysis (PCA) to decouple variables like surface area, defect density, and reaction temperature. Use Bayesian regression to quantify uncertainty in activity correlations. Ensure reproducibility by testing multiple batches and reporting confidence intervals .

Methodological Guidelines

- Data Validation : Cross-check experimental results with at least two independent techniques (e.g., XRD and neutron diffraction) to mitigate instrumental bias .

- Literature Review : Prioritize peer-reviewed studies from databases like SciFinder and Web of Science, filtering for publications with detailed supplementary materials (e.g., crystallographic data files) .

- Error Reporting : Adhere to the 3-significant-figure rule for instrumental data, with explicit justification for higher precision .

Future Research Directions

- Explore this compound’s potential in energy storage by correlating ion-intercalation kinetics with lattice flexibility using operando XRD .

- Investigate strain-induced property modulation via epitaxial growth on mismatched substrates, combining molecular beam epitaxy (MBE) and scanning tunneling microscopy (STM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.